molecular formula C19H12ClN3O B11927350 Pim-1 kinase inhibitor 4

Pim-1 kinase inhibitor 4

Cat. No.: B11927350
M. Wt: 333.8 g/mol
InChI Key: SRYWKHYHULAEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pim-1 kinase inhibitor 4 is a compound designed to inhibit the activity of Pim-1 kinase, a serine/threonine kinase involved in various cellular processes such as cell survival, proliferation, and apoptosis. Pim-1 kinase is often overexpressed in certain types of cancer, making it a target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pim-1 kinase inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For instance, one common route involves the use of heterocyclic compounds, which are synthesized through a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of Pim-1 kinase inhibitors often employs high-throughput screening and optimization techniques to identify potent compounds. These methods include computer-aided drug design, combinatorial chemistry, and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

Pim-1 kinase inhibitor 4 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

Properties

Molecular Formula

C19H12ClN3O

Molecular Weight

333.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(2-phenylpyridin-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C19H12ClN3O/c20-16-8-4-7-14(11-16)18-22-23-19(24-18)15-9-10-21-17(12-15)13-5-2-1-3-6-13/h1-12H

InChI Key

SRYWKHYHULAEMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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